6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid
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Overview
Description
6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and trifluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl and trifluorophenyl derivatives, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Other pyrazole-based compounds with fluorine substitutions
Uniqueness
What sets 6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22F5N3O3 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
6-[4-[[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid |
InChI |
InChI=1S/C24H22F5N3O3/c1-32-12-16(22(31-32)23(28)29)24(35)30-19-8-7-13(5-3-2-4-6-20(33)34)9-15(19)14-10-17(25)21(27)18(26)11-14/h7-12,23H,2-6H2,1H3,(H,30,35)(H,33,34) |
InChI Key |
MGYGBCBUGRVEFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)CCCCCC(=O)O)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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